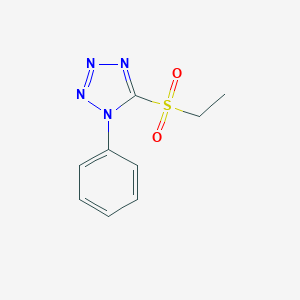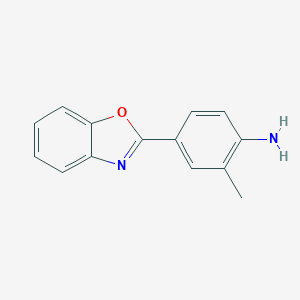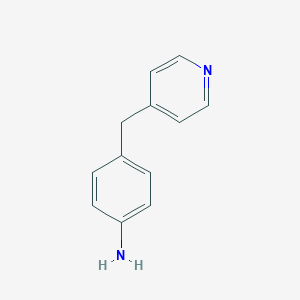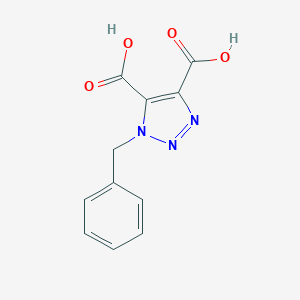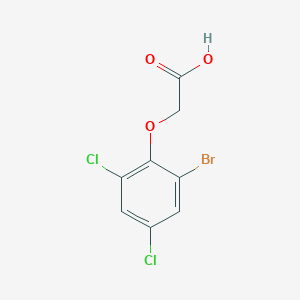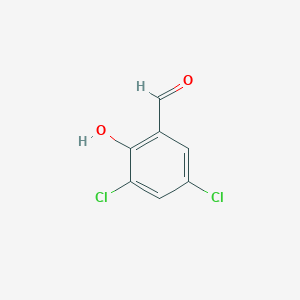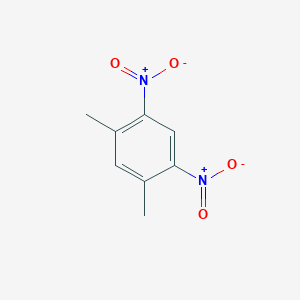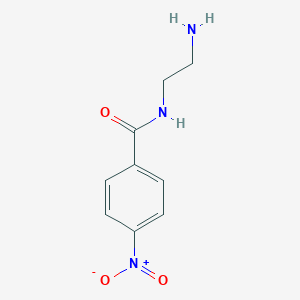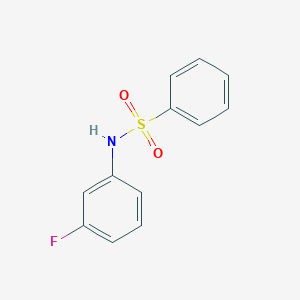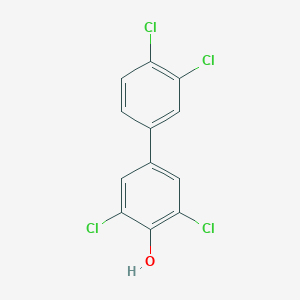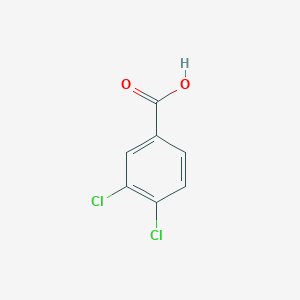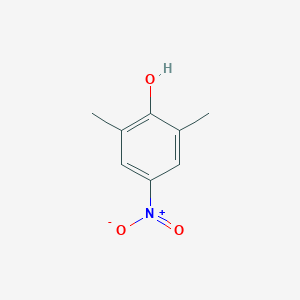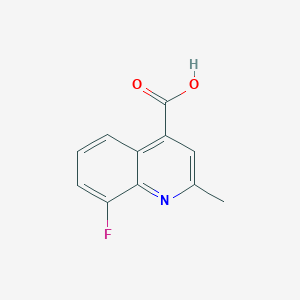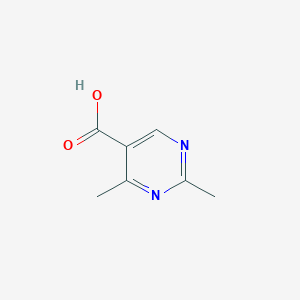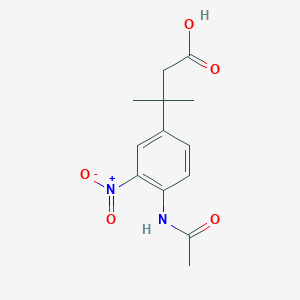
3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is commonly referred to as ANBMTA and is a derivative of nonsteroidal anti-inflammatory drugs (NSAIDs). ANBMTA is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 175-177°C.
Mecanismo De Acción
The exact mechanism of action of ANBMTA is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation, pain, and fever. ANBMTA has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
ANBMTA has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. ANBMTA has also been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, ANBMTA has been found to have antioxidant properties, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ANBMTA in lab experiments is its relatively low cost and ease of synthesis. ANBMTA has also been found to be stable under a wide range of conditions, which makes it suitable for use in various experiments. However, ANBMTA has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions that can be explored in the study of ANBMTA. One area of research is the development of new synthetic methods for ANBMTA that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular mechanisms underlying the anticancer activity of ANBMTA. Finally, the potential use of ANBMTA in combination with other drugs for the treatment of cancer should be explored further.
In conclusion, ANBMTA is a chemical compound that has potential applications in various fields of scientific research. It possesses anti-inflammatory, analgesic, and antipyretic properties and has been found to have anticancer activity. ANBMTA has advantages and limitations for lab experiments, and future directions for research include the development of new synthetic methods and investigation of its molecular mechanisms.
Métodos De Síntesis
ANBMTA can be synthesized through a multistep process that involves the reaction of 3-methylbutanoic acid with acetic anhydride, followed by the reaction of the resulting compound with 4-amino-3-nitrophenol in the presence of a catalyst. The final product is obtained through the process of recrystallization.
Aplicaciones Científicas De Investigación
ANBMTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. ANBMTA has also been studied for its potential use in the treatment of cancer, as it has been found to possess anticancer activity.
Propiedades
Número CAS |
33214-73-2 |
|---|---|
Nombre del producto |
3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid |
Fórmula molecular |
C13H16N2O5 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
3-(4-acetamido-3-nitrophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H16N2O5/c1-8(16)14-10-5-4-9(6-11(10)15(19)20)13(2,3)7-12(17)18/h4-6H,7H2,1-3H3,(H,14,16)(H,17,18) |
Clave InChI |
NQZPOLRJLCSBSF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)CC(=O)O)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)CC(=O)O)[N+](=O)[O-] |
Otros números CAS |
33214-73-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



